
3-methyl-4-(propan-2-yl)-2,5-dihydro-1,2-oxazol-5-one
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Overview
Description
3-methyl-4-(propan-2-yl)-2,5-dihydro-1,2-oxazol-5-one is a heterocyclic compound that features an oxazolone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(propan-2-yl)-2,5-dihydro-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of an α,β-unsaturated carbonyl compound with hydroxylamine, followed by cyclization to form the oxazolone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(propan-2-yl)-2,5-dihydro-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The oxazolone ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while reduction can produce dihydrooxazolone compounds.
Scientific Research Applications
Medicinal Chemistry
3-Methyl-4-(propan-2-yl)-2,5-dihydro-1,2-oxazol-5-one has been investigated for its potential as an anti-cancer and anti-diabetic agent. The following table summarizes key findings from various studies:
Case Study: Anti-Cancer Properties
In a study focusing on the synthesis of oxazole derivatives, compounds similar to this compound were evaluated for their cytotoxic effects on glioblastoma cell lines. The results indicated significant apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Agricultural Chemistry
The compound has also been explored for its insecticidal properties. Research indicates that oxazole derivatives can serve as effective agrochemicals due to their ability to disrupt the biological processes of pests.
Case Study: Insecticidal Activity
A series of oxazole derivatives were tested against common agricultural pests. The results demonstrated that certain compounds exhibited high levels of toxicity towards target species while showing minimal toxicity to beneficial insects .
Material Science
In addition to biological applications, this compound is being studied for its potential use in developing new materials. Its unique structure allows it to be integrated into polymers and coatings that require thermal stability and resistance to degradation.
Safety Considerations
Given its biological activity, safety data is crucial for handling this compound:
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Precautionary measures should be taken when handling this compound to mitigate risks associated with exposure .
Mechanism of Action
The mechanism of action of 3-methyl-4-(propan-2-yl)-2,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-isopropyl-3-methylphenol: Known for its antimicrobial properties.
2,5-dihydro-1,2-oxazole derivatives: These compounds share the oxazolone ring structure and have similar reactivity.
Uniqueness
3-methyl-4-(propan-2-yl)-2,5-dihydro-1,2-oxazol-5-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its synthesis and reactivity profile make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-4-propan-2-yl-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-4(2)6-5(3)8-10-7(6)9/h4,8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNVJFGCLQCKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)ON1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29879-46-7 |
Source
|
Record name | 3-methyl-4-(propan-2-yl)-2,5-dihydro-1,2-oxazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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